N,N-bis(cyanomethyl)-4-nitrobenzamide

Catalog No.
S15540978
CAS No.
M.F
C11H8N4O3
M. Wt
244.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-bis(cyanomethyl)-4-nitrobenzamide

Product Name

N,N-bis(cyanomethyl)-4-nitrobenzamide

IUPAC Name

N,N-bis(cyanomethyl)-4-nitrobenzamide

Molecular Formula

C11H8N4O3

Molecular Weight

244.21 g/mol

InChI

InChI=1S/C11H8N4O3/c12-5-7-14(8-6-13)11(16)9-1-3-10(4-2-9)15(17)18/h1-4H,7-8H2

InChI Key

ZWZKUNREHKUYKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N(CC#N)CC#N)[N+](=O)[O-]

N,N-bis(cyanomethyl)-4-nitrobenzamide is a chemical compound with the molecular formula C11H8N4O3C_{11}H_{8}N_{4}O_{3} and a molecular weight of 244.21 g/mol. It is characterized by the presence of two cyanomethyl groups and a nitro group attached to a benzamide structure. The compound is notable for its potential applications in medicinal chemistry and materials science due to its unique functional groups, which can influence its reactivity and biological activity.

  • Reduction: The nitro group can be reduced to an amine group, yielding N,N-bis(cyanomethyl)-4-aminobenzamide. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
  • Substitution: The cyanomethyl groups can undergo nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols, depending on the reaction conditions.

Major Products

  • Reduction: Produces N,N-bis(cyanomethyl)-4-aminobenzamide.
  • Substitution: Various substituted derivatives can be formed based on the nucleophile used.

The biological activity of N,N-bis(cyanomethyl)-4-nitrobenzamide has been explored in various studies. Its structure suggests potential interactions with biological targets, including enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that could interact with cellular components, potentially leading to various biological effects. Such interactions may include enzyme inhibition or modulation of biochemical pathways relevant to disease processes.

The synthesis of N,N-bis(cyanomethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with cyanomethylating agents. A common method includes:

  • Reaction of 4-nitrobenzoyl chloride with bromoacetonitrile in the presence of a base such as potassium carbonate.
  • Solvent: The reaction is usually carried out in tetrahydrofuran (THF) at room temperature.

This method allows for the formation of the target compound while providing opportunities for optimization regarding yield and purity.

N,N-bis(cyanomethyl)-4-nitrobenzamide has several applications:

  • Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for developing new drugs, particularly in targeting specific enzymes or receptors.
  • Material Science: Its chemical properties make it suitable for use in synthesizing advanced materials or as an intermediate in organic synthesis.

Studies involving N,N-bis(cyanomethyl)-4-nitrobenzamide often focus on its interactions with biological targets. These include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.
  • Molecular Docking Studies: Computational studies can predict how this compound interacts at the molecular level with various targets, providing insights into its potential therapeutic effects.

Several compounds share structural similarities with N,N-bis(cyanomethyl)-4-nitrobenzamide, each possessing distinct characteristics:

Compound NameStructural FeaturesUnique Properties
N-(4-Methylphenyl)-4-nitrobenzamideNitro group and methyl group on benzeneExhibits different reactivity due to methyl substitution
2-chloro-N,N-bis(cyanomethyl)-4-nitrobenzamideContains chloro group instead of one cyanomethylUnique due to chloro substitution affecting reactivity
N-(2-aminoethyl)-N-phenyl benzamideAmino group instead of nitro groupDifferent biological activity profile due to amino substitution

Uniqueness

N,N-bis(cyanomethyl)-4-nitrobenzamide stands out due to its combination of both cyanomethyl and nitro groups, which bestow distinct chemical reactivity and potential biological activity that may not be present in similar compounds. This uniqueness makes it valuable for specific applications in drug development and material science.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Exact Mass

244.05964013 g/mol

Monoisotopic Mass

244.05964013 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-14-2024

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